N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of multiple functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits diverse biological activities, making it a valuable tool in biochemical research.
Industry: The compound is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, influencing cellular processes and pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and triazine derivatives, such as:
Uniqueness
What sets N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O3/c1-25(2)15-22-16(26(3)10-20)24-17(23-15)28-7-6-21-14(27)9-29-13-5-4-11(18)8-12(13)19/h4-5,8H,6-7,9H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJDKPZFWTRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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